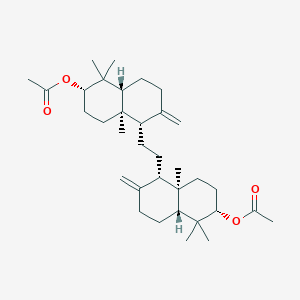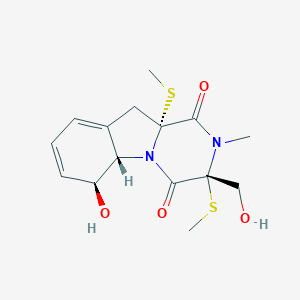
Strobilurin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strobilurin E is a synthetic fungicide that belongs to the strobilurin class of chemicals. It is widely used in agriculture to control fungal diseases in crops such as wheat, rice, and soybean. This compound has gained popularity due to its broad-spectrum activity against various fungal pathogens and its low toxicity to non-target organisms.
Mecanismo De Acción
Strobilurin E acts by inhibiting the electron transport chain in the mitochondria of fungal cells. This leads to a disruption in the production of ATP, which is essential for fungal growth and survival. This compound also induces the production of reactive oxygen species, which further damages the fungal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of fungal cells. It disrupts the production of ergosterol, which is an essential component of the fungal cell membrane. This compound also alters the expression of genes involved in stress response and metabolism in fungal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Strobilurin E has several advantages for lab experiments. It is easy to handle, has a long shelf life, and is stable under different environmental conditions. This compound is also relatively inexpensive compared to other fungicides. However, this compound has some limitations for lab experiments. It is not effective against all fungal pathogens, and its mode of action may vary depending on the fungal species.
Direcciones Futuras
There are several future directions for research on Strobilurin E. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its environmental impact. Another area of research is the identification of new targets for this compound that can enhance its antifungal activity. Furthermore, the use of this compound in combination with other fungicides or biocontrol agents can be explored to improve disease management in crops.
Conclusion:
In conclusion, this compound is a promising fungicide that has gained popularity in agriculture due to its broad-spectrum activity against fungal pathogens. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound acts by inhibiting the electron transport chain in the mitochondria of fungal cells, leading to a disruption in the production of ATP. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound that can improve its efficacy and reduce its environmental impact.
Métodos De Síntesis
The synthesis of Strobilurin E involves the reaction of a substituted aniline with a substituted acrylate in the presence of a catalyst. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Strobilurin E has been extensively studied for its antifungal activity and its potential use in agriculture. Several studies have shown that this compound is effective in controlling fungal diseases such as powdery mildew, rust, and leaf spot in crops. The use of this compound has also been shown to increase crop yield and quality.
Propiedades
Número CAS |
126572-77-8 |
|---|---|
Fórmula molecular |
C26H32O7 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
methyl (2E,3Z,5E)-6-[(2R,4S)-5,5-dimethyl-2-(2-methylprop-1-enyl)spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine]-6'-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate |
InChI |
InChI=1S/C26H32O7/c1-17(2)13-23-32-25(4,5)26(33-23)16-30-21-12-11-19(14-22(21)31-26)10-8-9-18(3)20(15-28-6)24(27)29-7/h8-15,23H,16H2,1-7H3/b10-8+,18-9-,20-15+/t23-,26+/m1/s1 |
Clave InChI |
UKZBFRLDRGPOEJ-JZMZRJBLSA-N |
SMILES isomérico |
CC(=C[C@H]1O[C@@]2(COC3=C(O2)C=C(C=C3)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)C(O1)(C)C)C |
SMILES |
CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C |
SMILES canónico |
CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C |
Sinónimos |
Strobilurin E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



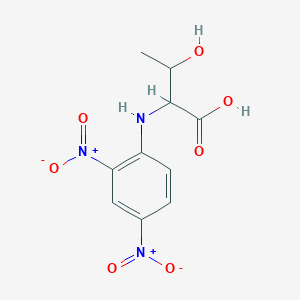

![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)



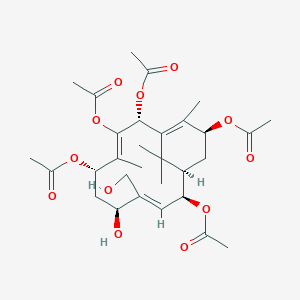
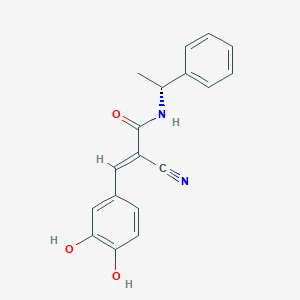
![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)

![1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B161250.png)
